Nerolidyl isobutyrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

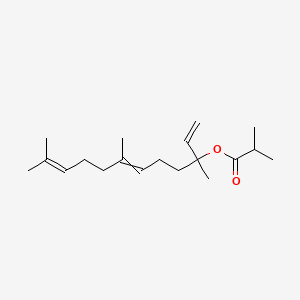

Nerolidyl isobutyrate is a chemical compound with the molecular formula C19H32O2 . It is a colorless, oily liquid that is practically insoluble in water but soluble in alcohol and oils . This compound is known for its fruity, green, and woody odor, making it a valuable ingredient in the fragrance industry .

Méthodes De Préparation

Nerolidyl isobutyrate is synthesized from Nerolidol through low-temperature esterification with iso-Butyric acid or its anhydride . The process involves azeotropic esterification, which is a technique used to remove water from the reaction mixture to drive the reaction to completion . Industrial production methods also include the use of Dehydronerolidol as a precursor .

Analyse Des Réactions Chimiques

Nerolidyl isobutyrate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include and .

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include and .

Substitution: This reaction involves the replacement of one functional group with another.

Applications De Recherche Scientifique

Antimicrobial Properties

Nerolidyl isobutyrate exhibits significant antimicrobial activity against various pathogens. Research has shown that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Inhibition (%) | Concentration (g/mL) |

|---|---|---|

| Staphylococcus aureus | 83.6 | 0.02 |

| Escherichia coli | 80.5 | 0.02 |

A study indicated that hydrogels incorporating nerolidol derivatives demonstrated substantial growth inhibition against these pathogens, highlighting its potential as a natural preservative in food and cosmetic products.

Antioxidant Activity

This compound has shown potent antioxidant properties by modulating oxidative stress pathways. It activates the Nrf2/HO-1 signaling pathway, which enhances cellular defenses against reactive oxygen species (ROS) . This property makes it a candidate for therapeutic applications in diseases associated with oxidative stress.

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In animal models, it has been shown to reduce inflammation associated with conditions like acute cardiotoxicity induced by doxorubicin (DOX) .

Table 2: Effects on Inflammatory Markers

| Cytokine | Effect | Mechanism |

|---|---|---|

| TNF-α | Decreased | Inhibition of NF-κB pathway |

| IL-6 | Decreased | Modulation of MAPK signaling |

Wound Healing Properties

This compound has been investigated for its wound healing capabilities. Studies involving hydrogels containing nerolidol showed effective re-epithelialization in skin wounds in mice, suggesting its potential as a therapeutic agent for enhancing wound healing processes.

Medical Applications

This compound's cardioprotective effects have been explored extensively. A study demonstrated that it mitigates oxidative stress and inflammation caused by DOX, thereby protecting cardiac tissue from damage . Its potential as an anticancer agent is also notable; it has been shown to enhance the efficacy of DOX in breast cancer cells without compromising its clinical effectiveness .

Case Study: Cardioprotective Effects

In a study involving male Wistar rats treated with DOX, this compound significantly restored altered biochemical parameters and reduced markers of oxidative stress and inflammation, indicating its cardioprotective role .

Industrial Applications

In the fragrance industry, this compound serves as a fixative in perfumes and colognes due to its pleasant aroma and stability. Its ability to enhance the longevity of fragrances makes it valuable in cosmetic formulations.

Emerging Research Directions

Recent studies have explored the use of this compound in nanotechnology applications, such as delivering therapeutic agents to combat oxidative stress in parasitic infections like Trypanosoma evansi . This innovative approach highlights its versatility beyond traditional applications.

Mécanisme D'action

The mechanism of action of nerolidyl isobutyrate involves its interaction with various molecular targets and pathways. For example, it has been shown to induce cell cycle arrest and apoptosis in certain cancer cell lines . The compound’s effects are mediated through the modulation of signaling pathways involved in cell proliferation and survival .

Comparaison Avec Des Composés Similaires

Nerolidyl isobutyrate can be compared with other similar compounds, such as:

Nerolidol: A sesquiterpene alcohol with similar biological activities.

Linalool: Another terpene alcohol with a floral odor and various biological activities.

Farnesol: A sesquiterpene alcohol used in the fragrance industry and studied for its biological activities. This compound is unique due to its specific ester structure, which imparts distinct chemical and biological properties.

Activité Biologique

Nerolidyl isobutyrate, a derivative of nerolidol, is gaining attention for its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound (C₁₉H₃₂O₂) is an ester formed from nerolidol and isobutyric acid. It is structurally related to nerolidol, which is known for its floral aroma and presence in various plants. The compound's molecular structure contributes to its unique biological activities.

1. Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that hydrogels incorporating nerolidol (and by extension, its derivatives) showed an 83.6% growth inhibition against Staphylococcus aureus and Escherichia coli at a concentration of 0.02 g/mL .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Inhibition (%) | Concentration (g/mL) |

|---|---|---|

| Staphylococcus aureus | 83.6 | 0.02 |

| Escherichia coli | 80.5 | 0.02 |

2. Antioxidant Activity

This compound has demonstrated potent antioxidant properties. It modulates oxidative stress pathways, which are crucial for protecting cells from damage caused by reactive oxygen species (ROS). Research indicates that it can activate the Nrf-2/HO-1 signaling pathway, promoting cellular defense mechanisms against oxidative stress .

3. Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In animal models, this compound has been shown to reduce inflammation associated with various conditions, including acute cardiotoxicity induced by doxorubicin .

Table 2: Effects on Inflammatory Markers

| Cytokine | Effect | Mechanism |

|---|---|---|

| TNF-α | Decreased | Inhibition of NF-κB pathway |

| IL-6 | Decreased | Modulation of MAPK signaling |

4. Wound Healing Properties

In addition to its antimicrobial and anti-inflammatory effects, this compound has been investigated for its wound healing capabilities. A study involving chicha gum hydrogels containing nerolidol showed effective re-epithelialization in skin wounds in mice, indicating its potential as a therapeutic agent for enhancing wound healing processes .

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Defense: Activation of the Nrf-2/HO-1 pathway enhances cellular antioxidant defenses.

- Anti-inflammatory Pathways: Inhibition of NF-κB signaling reduces the expression of inflammatory cytokines.

- Cellular Signaling Modulation: this compound influences various signaling pathways that regulate cell survival and proliferation, making it a candidate for anticancer therapies .

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound in combination with other essential oils against resistant bacterial strains. Results indicated a synergistic effect that significantly enhanced antimicrobial activity compared to individual components.

Case Study 2: Neuroprotective Effects

Research has shown that this compound may exert neuroprotective effects by reducing oxidative stress and inflammation in neurodegenerative models, providing insights into its potential use in treating conditions like Alzheimer's disease .

Propriétés

Numéro CAS |

2639-68-1 |

|---|---|

Formule moléculaire |

C19H32O2 |

Poids moléculaire |

292.5 g/mol |

Nom IUPAC |

[(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl] 2-methylpropanoate |

InChI |

InChI=1S/C19H32O2/c1-8-19(7,21-18(20)16(4)5)14-10-13-17(6)12-9-11-15(2)3/h8,11,13,16H,1,9-10,12,14H2,2-7H3/b17-13+ |

Clé InChI |

TXLYSYOKEBFFAC-GHRIWEEISA-N |

SMILES |

CC(C)C(=O)OC(C)(CCC=C(C)CCC=C(C)C)C=C |

SMILES isomérique |

CC(C)C(=O)OC(C)(CC/C=C(\C)/CCC=C(C)C)C=C |

SMILES canonique |

CC(C)C(=O)OC(C)(CCC=C(C)CCC=C(C)C)C=C |

Key on ui other cas no. |

2639-68-1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.